![molecular formula C8H14N4 B1459167 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine CAS No. 1432792-62-5](/img/structure/B1459167.png)
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Übersicht
Beschreibung
The compound “2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine” is a derivative of 1,2,3-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For instance, they can participate in the azide-acetylene cycloaddition . They can also undergo Suzuki–Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of derivatives containing the piperidine ring, such as "5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives," has shown strong antimicrobial activity. A structure–activity relationship study highlighted the antimicrobial effects of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
- A novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings were synthesized, showing significant in vitro antifungal activity against several strains, including Candida albicans and Aspergillus niger. The study developed a structure-activity relationship (SAR) for these compounds (Sangshetti & Shinde, 2010).
- The structural and theoretical analysis of two biologically active derivatives of 1,2,4 triazoles, including "1-((3-(4-fluoro-3-phenoxyphenyl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)methyl)piperidine," was performed. The study emphasized the role of various intermolecular interactions in molecular packing, evaluated through computational procedures (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
- A range of compounds featuring the piperidine ring demonstrated significant antimicrobial activities. These activities were attributed to the structural features of the compounds, including the presence of the 1,2,4-triazole and 1,2,3-triazole moieties. The studies conducted provided insights into the potential use of these derivatives as antimicrobial agents, showcasing the importance of the piperidine and triazole structures in developing new therapeutic agents (Dalloul et al., 2017).
Biological Activity and Molecular Docking
- Another research focused on the synthesis and evaluation of antimicrobial activity, and molecular modeling of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These compounds showed significant antibacterial and moderate antifungal activity, with further analysis through docking studies to understand the interactions with bacterial and fungal targets (Vankadari et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(triazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-4-9-8(3-1)7-12-6-5-10-11-12/h5-6,8-9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYVPLKUHYMUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



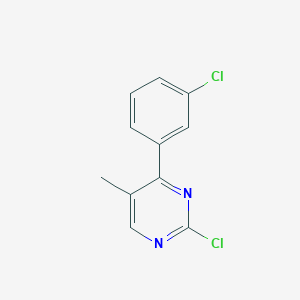
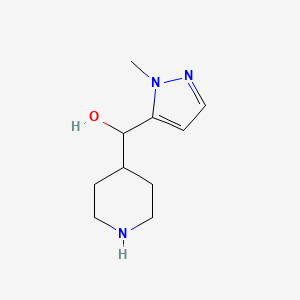
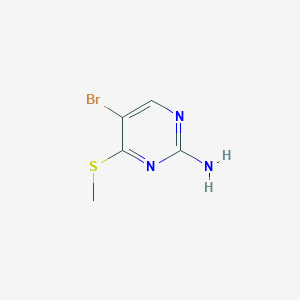

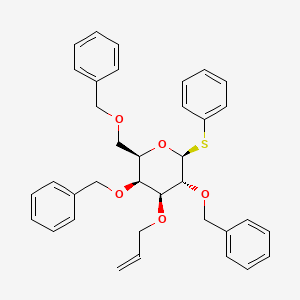
![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)
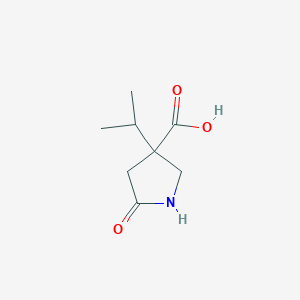

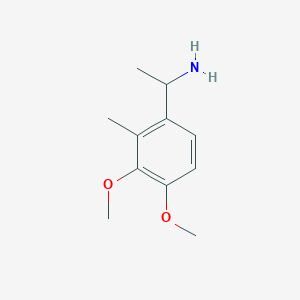
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
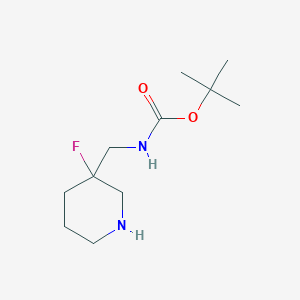
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)
